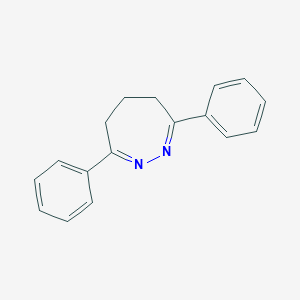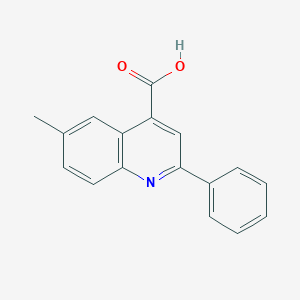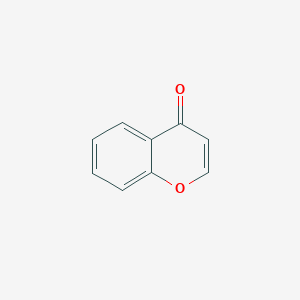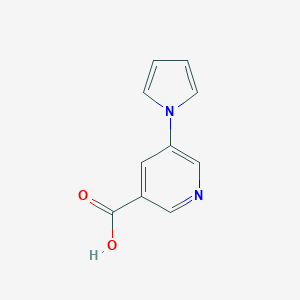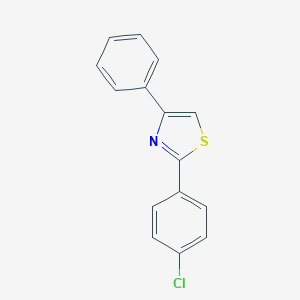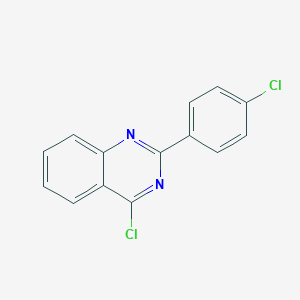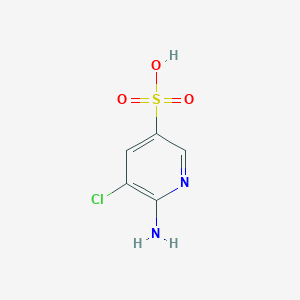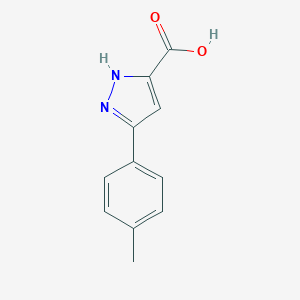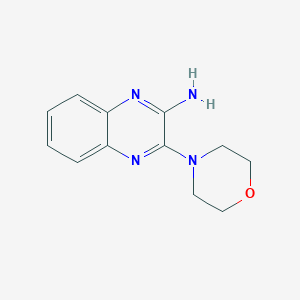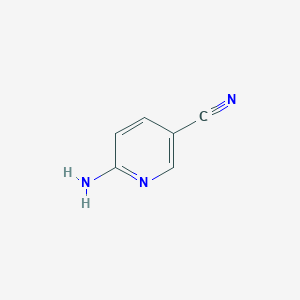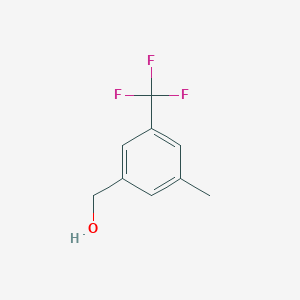
3-Methyl-5-(trifluoromethyl)benzyl alcohol
Descripción general
Descripción
“3-Methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H9F3O . It is also known by other names such as [3-methyl-5-(trifluoromethyl)phenyl]methanol .
Synthesis Analysis
While specific synthesis methods for “3-Methyl-5-(trifluoromethyl)benzyl alcohol” were not found, a related compound, 2,3,5,6-Tetrafluorobenzyl alcohol, was synthesized by the reduction of methyl 2,3,5,6-tetrafluorobenzoate with NaBH4/I2 .Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(trifluoromethyl)benzyl alcohol” can be represented by the InChI code: InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3 . The Canonical SMILES representation is: CC1=CC(=CC(=C1)C(F)(F)F)CO .Physical And Chemical Properties Analysis
The molecular weight of “3-Methyl-5-(trifluoromethyl)benzyl alcohol” is 190.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass is 190.06054939 g/mol . The Topological Polar Surface Area is 20.2 Ų . The compound has a Heavy Atom Count of 13 .Aplicaciones Científicas De Investigación
-
Pharmaceutical Synthesis
-
Production of FDA-Approved Trifluoromethyl Group-Containing Drugs
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . The trifluoromethyl group is one of the pharmacophores in these drugs .
- Method of Application : One example is the production of selinexor, which begins with 3,5-bis(trifluoromethyl)benzonitrile . The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
- Results or Outcomes : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
- Chemical Synthesis
Direcciones Futuras
Propiedades
IUPAC Name |
[3-methyl-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZONWVUWCPMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379615 | |
| Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)benzyl alcohol | |
CAS RN |
116070-38-3 | |
| Record name | 3-Methyl-5-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

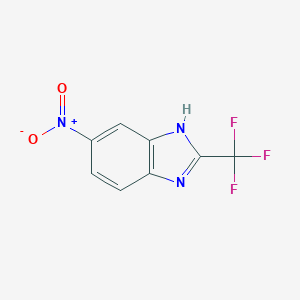
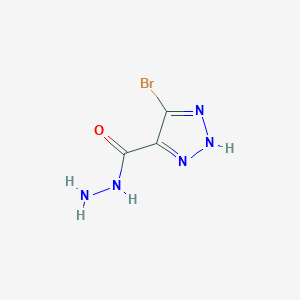
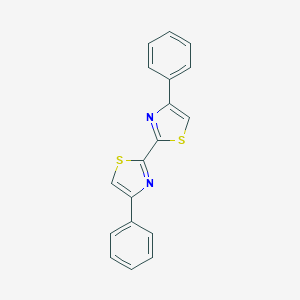
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)
